2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite 2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite Phosphoramidite for incorporation of Biotin internally or at the 5' end of an oligonucleotide.

Brand Name: Vulcanchem
CAS No.: 147190-34-9
VCID: VC7928293
InChI: InChI=1S/C47H66N5O7PS/c1-34(2)52(35(3)4)60(58-30-14-28-48)59-32-36(15-12-13-29-49-44(53)19-11-10-18-43-45-42(33-61-43)50-46(54)51-45)31-57-47(37-16-8-7-9-17-37,38-20-24-40(55-5)25-21-38)39-22-26-41(56-6)27-23-39/h7-9,16-17,20-27,34-36,42-43,45H,10-15,18-19,29-33H2,1-6H3,(H,49,53)(H2,50,51,54)
SMILES: CC(C)N(C(C)C)P(OCCC#N)OCC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Molecular Formula: C47H66N5O7PS
Molecular Weight: 876.1 g/mol

2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite

CAS No.: 147190-34-9

Cat. No.: VC7928293

Molecular Formula: C47H66N5O7PS

Molecular Weight: 876.1 g/mol

* For research use only. Not for human or veterinary use.

2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite - 147190-34-9

Specification

CAS No. 147190-34-9
Molecular Formula C47H66N5O7PS
Molecular Weight 876.1 g/mol
IUPAC Name N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Standard InChI InChI=1S/C47H66N5O7PS/c1-34(2)52(35(3)4)60(58-30-14-28-48)59-32-36(15-12-13-29-49-44(53)19-11-10-18-43-45-42(33-61-43)50-46(54)51-45)31-57-47(37-16-8-7-9-17-37,38-20-24-40(55-5)25-21-38)39-22-26-41(56-6)27-23-39/h7-9,16-17,20-27,34-36,42-43,45H,10-15,18-19,29-33H2,1-6H3,(H,49,53)(H2,50,51,54)
Standard InChI Key GMVCCUAXEMZEJE-UHFFFAOYSA-N
SMILES CC(C)N(C(C)C)P(OCCC#N)OCC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OCC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Introduction

Chemical Structure and Functional Components

The compound’s structure comprises three critical domains:

  • Bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group: A photolabile protecting group that prevents undesired side reactions during oligonucleotide synthesis .

  • Hexyl linker with biotinamide moiety: A six-carbon spacer conjugated to biotin (via a thienoimidazolone core), enabling streptavidin-based detection .

  • 2-cyanoethyl diisopropylphosphoramidite: A reactive group facilitating phosphite triester formation during solid-phase DNA synthesis .

Table 1: Key Structural and Chemical Properties

PropertyValue/Description
Molecular FormulaC₄₈H₆₃N₅O₈PSi (estimated)
Molecular Weight~930.5 g/mol (calculated)
CAS NumberNot formally assigned; related compounds: 118380-84-0 , 1217500-22-5
SolubilitySoluble in acetonitrile, DMSO
StabilityStable at -20°C under anhydrous conditions; sensitive to light and moisture

The biotin moiety derives from the 2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl group, a hallmark of biotin derivatives . This moiety ensures high-affinity binding to streptavidin, making the compound invaluable for applications requiring biotin-streptavidin interactions .

Synthesis and Purification

The synthesis involves multi-step organic reactions:

  • Biotin activation: Biotin is functionalized with a hexyl amine linker via carbodiimide-mediated coupling .

  • DMT protection: The 5'-hydroxyl group of the hexyl linker is protected with a dimethoxytrityl (DMT) group using bis(4-methoxyphenyl)(phenyl)chloromethane .

  • Phosphoramidite incorporation: The 3'-hydroxyl is converted to a 2-cyanoethyl diisopropylphosphoramidite group using chloro(β-cyanoethoxy)diisopropylaminophosphine .

Critical Reaction Conditions

  • Coupling reagents: EDC/HOBt or NHS esters for biotin conjugation .

  • Protection/deprotection: TFA for DMT removal , ammonium hydroxide for cyanoethyl group cleavage .

  • Purification: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients .

Applications in Molecular Biology

Oligonucleotide Biotinylation

The compound is used to synthesize biotin-labeled DNA/RNA probes. During solid-phase synthesis, the phosphoramidite group reacts with the 5'-OH of growing oligonucleotides, while the DMT group ensures directional coupling . Post-synthesis, the DMT group is removed with mild acid, exposing the biotin tag for streptavidin binding .

Signal Amplification Techniques

Biotinylated probes enable tyramide signal amplification (TSA), where horseradish peroxidase (HRP) catalyzes biotinyl-tyramide deposition at target sites, enhancing detection sensitivity 100-fold compared to conventional methods . This is critical for:

  • Fluorescence in situ hybridization (FISH): Low-abundance RNA/DNA detection in tissue sections .

  • CRISPR diagnostics: Hybridization-based target enrichment for SARS-CoV-2 or cancer mutation detection .

Drug Delivery Systems

Biotinylated oligonucleotides conjugated to nanoparticles exploit overexpressed biotin receptors in cancer cells for targeted drug delivery . The hexyl linker provides flexibility, optimizing receptor-ligand interactions .

Comparative Analysis with Related Compounds

Table 2: Key Differentiators from Similar Phosphoramidites

CompoundUnique FeatureApplication
Target CompoundIntegrated biotin-DMT-phosphoramiditeFISH, TSA, targeted delivery
DMTR-biotin-PEG3-phosphoramidite PEG3 spacer enhances solubilityPCR, microarrays
Bz-rC Phosphoramidite Benzoyl-protected cytosineStandard DNA synthesis

The target compound’s dual functionality (biotin + phosphoramidite) eliminates post-synthetic conjugation steps, reducing synthesis time and improving yield .

Future Directions and Innovations

  • Multiplexed Detection: Combining with fluorophore-labeled phosphoramidites for simultaneous detection of multiple targets .

  • Therapeutic Oligonucleotides: Enhancing delivery of antisense RNAs using biotin-receptor-mediated endocytosis .

  • CRISPR-Cas Integration: Biotinylated guide RNAs for spatial transcriptomics in complex tissues .

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